molecular formula C18H13Cl2NO2 B11939177 N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide CAS No. 618401-37-9

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide

Cat. No.: B11939177
CAS No.: 618401-37-9
M. Wt: 346.2 g/mol
InChI Key: SLEZFMRMPWINNI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions. This involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the substituted furan with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide
  • N-(3-chloro-4-methylphenyl)-5-(2-ethylphenyl)-2-furamide
  • N-(3-chloro-4-methylphenyl)-5-(2-methoxyphenyl)-2-furamide

Uniqueness

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is unique due to its specific substitution pattern and the presence of both chlorinated phenyl groups and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

618401-37-9

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO2/c1-11-6-7-12(10-15(11)20)21-18(22)17-9-8-16(23-17)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,21,22)

InChI Key

SLEZFMRMPWINNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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